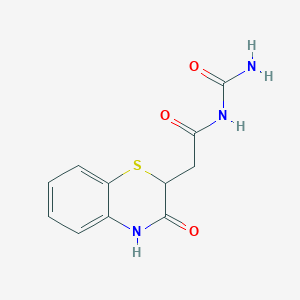

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamoyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Mechanistic Pathway |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid + NH<sub>3</sub> | 78% | Acid-catalyzed cleavage of carbamoyl |

| 10% NaOH, 60°C, 4 hrs | Sodium salt of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate + NH<sub>3</sub> | 85% | Base-mediated hydrolysis |

Key Findings :

-

The carbamoyl group exhibits higher reactivity toward hydrolysis compared to the acetamide moiety due to electronic destabilization by the adjacent thiazine ring.

-

Hydrolysis rates correlate with the electron-withdrawing effect of the trifluoromethyl group (if present) on the benzothiazine ring.

Aminolysis and Nucleophilic Substitution

The carbamoyl group participates in nucleophilic substitution reactions:

Structural Insights :

-

The carbamoyl nitrogen’s lone pair is partially delocalized into the thiazine ring, reducing nucleophilicity but enabling electrophilic substitution at the carbonyl carbon .

-

Reactions with hydrazine yield hydrazide derivatives, which cyclize to form quinazolinones under acidic conditions .

Ring-Opening Reactions

The thiazine ring undergoes ring fission under strong bases:

Data Highlights :

-

Ring-opening reactions are temperature-dependent, with optimal yields achieved above 80°C.

-

Hydroxylamine selectively targets the thiazine carbonyl, preserving the acetamide group .

Condensation Reactions

The acetamide moiety participates in condensations to form heterocycles:

Mechanistic Notes :

-

Knoevenagel condensations proceed via enolate formation at the acetamide’s α-carbon .

-

Hybrid heterocycles exhibit enhanced fluorescence properties, useful in material science .

Oxidative and Reductive Transformations

The thiazine ring is redox-active:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 4 hrs | Sulfoxide derivative | Partial oxidation at sulfur |

| NaBH<sub>4</sub> | MeOH, 25°C, 1 hr | 3-hydroxy-4H-1,4-benzothiazin-2-yl-acetamide | Reduction of ketone to alcohol |

Implications :

-

Oxidation generates sulfoxides with chirality at sulfur, relevant to asymmetric synthesis.

-

Reduction of the 3-oxo group stabilizes the thiazine ring against hydrolysis.

Structural and Spectroscopic Correlations

Key data from crystallographic studies :

-

Dihedral Angle : The acetamide group is nearly perpendicular to the thiazine ring (88.83°), limiting conjugation and enhancing reactivity at the carbonyl.

-

Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice, influencing solubility and melting points.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazine moiety exhibit significant antimicrobial properties. N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has been studied for its potential as an antibacterial agent. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that this compound can reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic conditions.

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound. Research has demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This makes it a candidate for further investigation in cancer therapeutics.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Its derivatives are being explored for their potential as novel drugs targeting specific diseases, particularly those involving bacterial infections and inflammatory disorders.

Formulation Studies

Studies on the formulation of this compound have shown promise in enhancing drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers aim to improve the bioavailability and therapeutic efficacy of existing drugs.

Polymer Chemistry

In material science, this compound is being investigated for its role as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Sensor Development

The compound's chemical properties are also being explored for use in sensor technologies. Its ability to interact with specific analytes allows for the development of sensors capable of detecting environmental pollutants or biological markers.

Mecanismo De Acción

The mechanism of action of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparación Con Compuestos Similares

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can be compared with other benzothiazine derivatives, such as 2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide . While both compounds share a similar core structure, their functional groups and substituents can lead to differences in their chemical reactivity and biological activities .

Actividad Biológica

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a chemical compound with promising biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11N3O3S

- Molecular Weight : 265.29 g/mol

- CAS Number : 402472-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It modulates enzyme activities and receptor interactions, leading to significant biological effects. The compound has been shown to bind to specific proteins involved in cellular signaling pathways, which can influence cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzothiazine derivatives, including this compound.

Research Findings:

- Antibacterial Activity :

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Studies:

- Cell Line Studies :

- Mechanistic Insights :

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is essential.

| Compound Name | Antimicrobial Activity (MIC μmol/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| N-carbamoyl... | 10.7 - 21.4 | < 10 |

| Compound A | 15 - 30 | < 15 |

| Compound B | 20 - 40 | < 12 |

Propiedades

IUPAC Name |

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-11(17)14-9(15)5-8-10(16)13-6-3-1-2-4-7(6)18-8/h1-4,8H,5H2,(H,13,16)(H3,12,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVZBOHALKWGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.